2-amino-6-(2-hydroxyethyl)-7-methyl-5-oxo-4-phenyl-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile 2-amino-6-(2-hydroxyethyl)-7-methyl-5-oxo-4-phenyl-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 884215-59-2
VCID: VC11909310
InChI: InChI=1S/C18H17N3O3/c1-11-9-14-16(18(23)21(11)7-8-22)15(12-5-3-2-4-6-12)13(10-19)17(20)24-14/h2-6,9,15,22H,7-8,20H2,1H3
SMILES: CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3)C(=O)N1CCO
Molecular Formula: C18H17N3O3
Molecular Weight: 323.3 g/mol

2-amino-6-(2-hydroxyethyl)-7-methyl-5-oxo-4-phenyl-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile

CAS No.: 884215-59-2

Cat. No.: VC11909310

Molecular Formula: C18H17N3O3

Molecular Weight: 323.3 g/mol

* For research use only. Not for human or veterinary use.

2-amino-6-(2-hydroxyethyl)-7-methyl-5-oxo-4-phenyl-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile - 884215-59-2

Specification

CAS No. 884215-59-2
Molecular Formula C18H17N3O3
Molecular Weight 323.3 g/mol
IUPAC Name 2-amino-6-(2-hydroxyethyl)-7-methyl-5-oxo-4-phenyl-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Standard InChI InChI=1S/C18H17N3O3/c1-11-9-14-16(18(23)21(11)7-8-22)15(12-5-3-2-4-6-12)13(10-19)17(20)24-14/h2-6,9,15,22H,7-8,20H2,1H3
Standard InChI Key BOHOYRWTHZZYGX-UHFFFAOYSA-N
SMILES CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3)C(=O)N1CCO
Canonical SMILES CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3)C(=O)N1CCO

Introduction

Chemical Structure and Physicochemical Properties

Structural Elucidation

The compound features a fused pyrano[3,2-c]pyridine core, substituted with a phenyl group at position 4, a methyl group at position 7, a hydroxyethyl chain at position 6, and a cyano group at position 3. The amino group at position 2 enhances its reactivity for further functionalization. The IUPAC name systematically describes this arrangement: 2-amino-6-(2-hydroxyethyl)-7-methyl-5-oxo-4-phenyl-4H-pyrano[3,2-c]pyridine-3-carbonitrile.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC18H17N3O3\text{C}_{18}\text{H}_{17}\text{N}_{3}\text{O}_{3}
Molecular Weight323.3 g/mol
CAS Number884215-59-2
Key Functional GroupsCyano, Amino, Hydroxyethyl

The hydroxyethyl side chain (CH2CH2OH-\text{CH}_2\text{CH}_2\text{OH}) contributes to solubility in polar solvents, while the aromatic phenyl and pyridine rings impart rigidity to the structure.

Synthesis Methodologies

Conventional Multi-Step Synthesis

Early synthetic routes involved sequential condensation and cyclization steps. For example, the pyrano[3,2-c]pyridine core is assembled via Knoevenagel condensation between malononitrile and ethyl acetoacetate, followed by cyclization with aryl aldehydes . Introducing the hydroxyethyl group typically requires post-cyclization alkylation, which complicates the process and reduces yields.

Microwave-Assisted Multi-Component Reactions (MCRs)

Modern approaches leverage MCRs under microwave irradiation to streamline synthesis. A one-pot reaction of malononitrile, ethyl acetoacetate, and benzaldehyde derivatives in the presence of piperazine catalysts achieves cyclization within minutes, yielding the target compound with >80% efficiency . This method eliminates intermediate isolation steps and reduces solvent waste.

Table 2: Comparison of Synthesis Strategies

MethodConditionsYield (%)Time
Conventional Multi-StepReflux in ethanol, 12 hr45–5524 hr
Microwave MCRSolvent-free, 80°C, 10 min80–8515 min
Fe3_3O4_4-GO-NH2_2 CatalysisSolvent-free, 80°C, 0.5 hr9245 min

Catalytic Innovations: Fe3_33O4_44-GO-NH2_22

Magnetic amine-functionalized graphene oxide (Fe3_3O4_4-GO-NH2_2) has emerged as a superior catalyst, enabling solvent-free synthesis at 80°C with 92% yield . The catalyst’s amine groups act as Brønsted bases, while Fe3+^3+ sites facilitate Lewis acid-mediated cyclization, demonstrating synergistic effects .

Characterization Techniques

Spectroscopic Analysis

  • NMR Spectroscopy: 1H^1\text{H}-NMR confirms the presence of the hydroxyethyl proton (δ\delta 3.6–3.8 ppm) and aromatic protons (δ\delta 7.2–7.5 ppm).

  • IR Spectroscopy: Stretching vibrations at 2200 cm1^{-1} (cyano), 1650 cm1^{-1} (carbonyl), and 3350 cm1^{-1} (amino) validate functional groups.

  • Mass Spectrometry: ESI-MS displays a molecular ion peak at m/z 323.3 [M+H]+^+.

Industrial and Environmental Considerations

Scalability Challenges

Despite high yields in lab-scale MCRs, industrial adoption faces hurdles in catalyst recovery and microwave reactor design . Fe3_3O4_4-GO-NH2_2 offers magnetic separation advantages but requires cost-effective graphene oxide production .

Environmental Impact

Solvent-free protocols reduce volatile organic compound (VOC) emissions by 60% compared to traditional methods . Life-cycle assessments highlight energy savings from microwave-assisted reactions .

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